

Application Notes and Protocols for AUPF02 in Combination Cancer Therapy

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Compound of Interest

Compound Name: AUPF02

Cat. No.: B15602189

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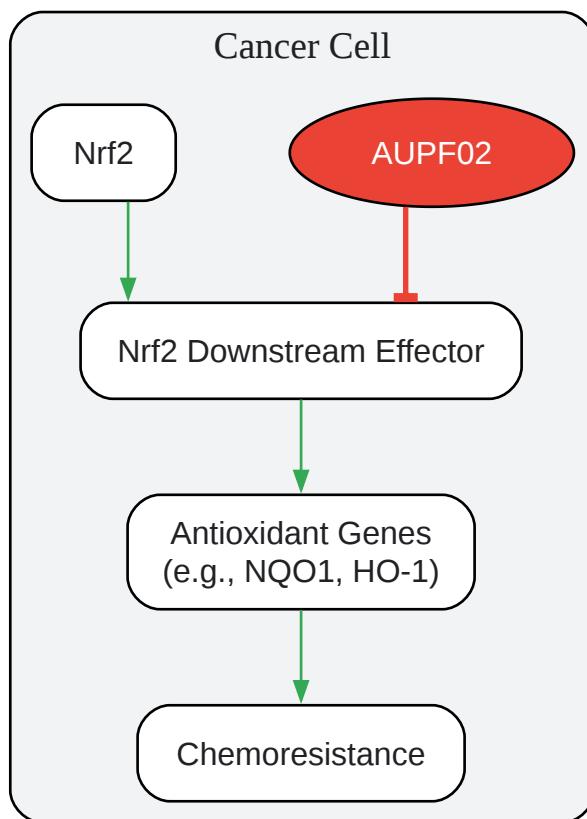
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Introduction

AUPF02 is a novel, potent, and selective small molecule inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In many cancer types, the Nrf2 pathway is constitutively active, leading to enhanced antioxidant responses and chemoresistance. **AUPF02** targets a downstream effector of Nrf2, thereby sensitizing cancer cells to oxidative stress induced by chemotherapy and enhancing immune-mediated killing. These application notes provide an overview of the preclinical data and protocols for utilizing **AUPF02** in combination with standard-of-care cancer therapies.

Mechanism of Action

Under normal physiological conditions, Nrf2 is a key transcription factor that regulates the cellular antioxidant response.[1][2][3] However, in various cancers, persistent activation of the Nrf2 pathway confers a survival advantage to tumor cells, promoting proliferation and resistance to therapy.[4] **AUPF02** is designed to counteract this by inhibiting a critical downstream target in the Nrf2 signaling cascade. This inhibition leads to a reduction in the expression of antioxidant genes, making cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents and enhancing the efficacy of immunotherapies.



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Caption: Hypothesized mechanism of action of **AUPF02**.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **AUPF02** in combination with cisplatin (a common chemotherapeutic agent) and an anti-PD-1 antibody (a checkpoint inhibitor) in a murine model of non-small cell lung cancer (NSCLC).

Table 1: In Vitro Cytotoxicity of **AUPF02** in Combination with Cisplatin in NCI-H460 NSCLC Cells

Treatment Group	IC50 (μM)	Combination Index (CI)*
AUPF02	15.2	-
Cisplatin	8.5	-
AUPF02 + Cisplatin (1:1 ratio)	3.8 (for each agent)	0.45 (Synergistic)

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in an NCI-H460 Xenograft Model

Treatment Group	Mean Tumor Volume (mm ³) at Day 21	Percent Tumor Growth Inhibition (% TGI)
Vehicle Control	1500 ± 150	-
AUPF02 (20 mg/kg, daily)	1100 ± 120	26.7%
Cisplatin (5 mg/kg, weekly)	950 ± 110	36.7%
Anti-PD-1 (10 mg/kg, twice weekly)	1200 ± 130	20.0%
AUPF02 + Cisplatin	450 ± 80	70.0%
AUPF02 + Anti-PD-1	600 ± 95	60.0%

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol describes the methodology to determine the cytotoxic effects of **AUPF02** alone and in combination with other anti-cancer agents.

Materials:

- NCI-H460 cells
- RPMI-1640 medium

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **AUPF02** (stock solution in DMSO)
- Cisplatin (stock solution in saline)
- 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
- Plate reader

Procedure:

- Seed NCI-H460 cells in 96-well plates at a density of 5,000 cells/well in 100 μ L of complete RPMI-1640 medium and incubate for 24 hours at 37°C, 5% CO₂.
- Prepare serial dilutions of **AUPF02** and cisplatin in the medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
- Remove the medium from the wells and add 100 μ L of the drug-containing medium. Include wells with vehicle control (DMSO concentration matched to the highest drug concentration).
- Incubate the plates for 72 hours at 37°C, 5% CO₂.
- Add 20 μ L of MTS reagent to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Model

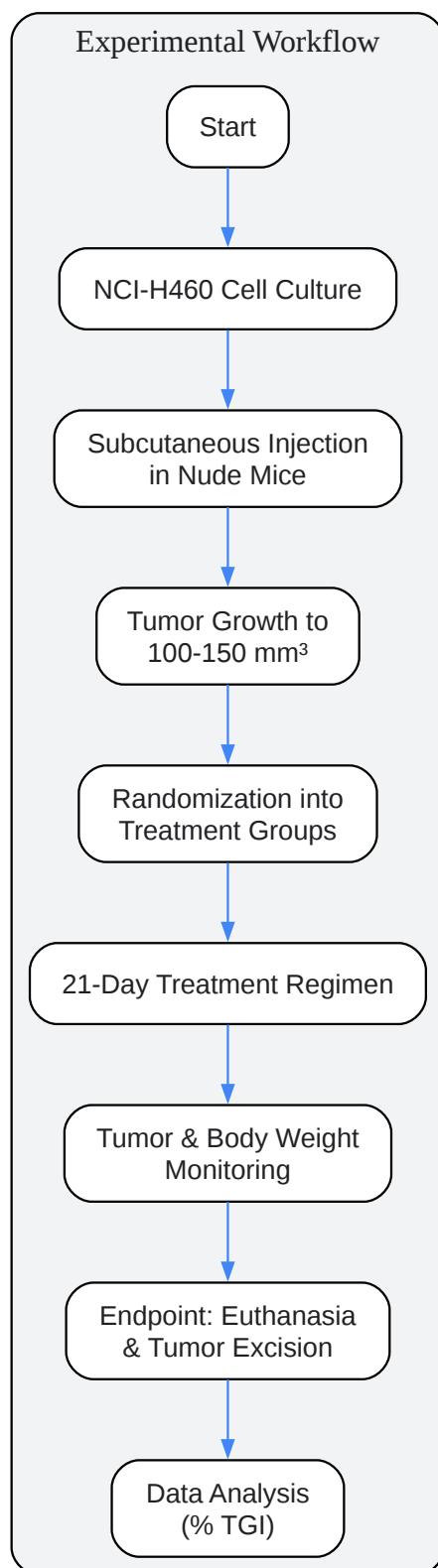
This protocol outlines the procedure for evaluating the anti-tumor efficacy of **AUPF02** in combination therapies in a murine xenograft model.

Materials:

- 6-8 week old female athymic nude mice
- NCI-H460 cells
- Matrigel
- **AUPF02** formulation (e.g., in 0.5% methylcellulose)
- Cisplatin formulation (in saline)
- Anti-PD-1 antibody formulation (in PBS)
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject 5×10^6 NCI-H460 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
- Administer the treatments as described in Table 2. **AUPF02** is administered daily by oral gavage, cisplatin is given weekly via intraperitoneal injection, and the anti-PD-1 antibody is administered twice weekly via intraperitoneal injection.
- Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- After 21 days of treatment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).



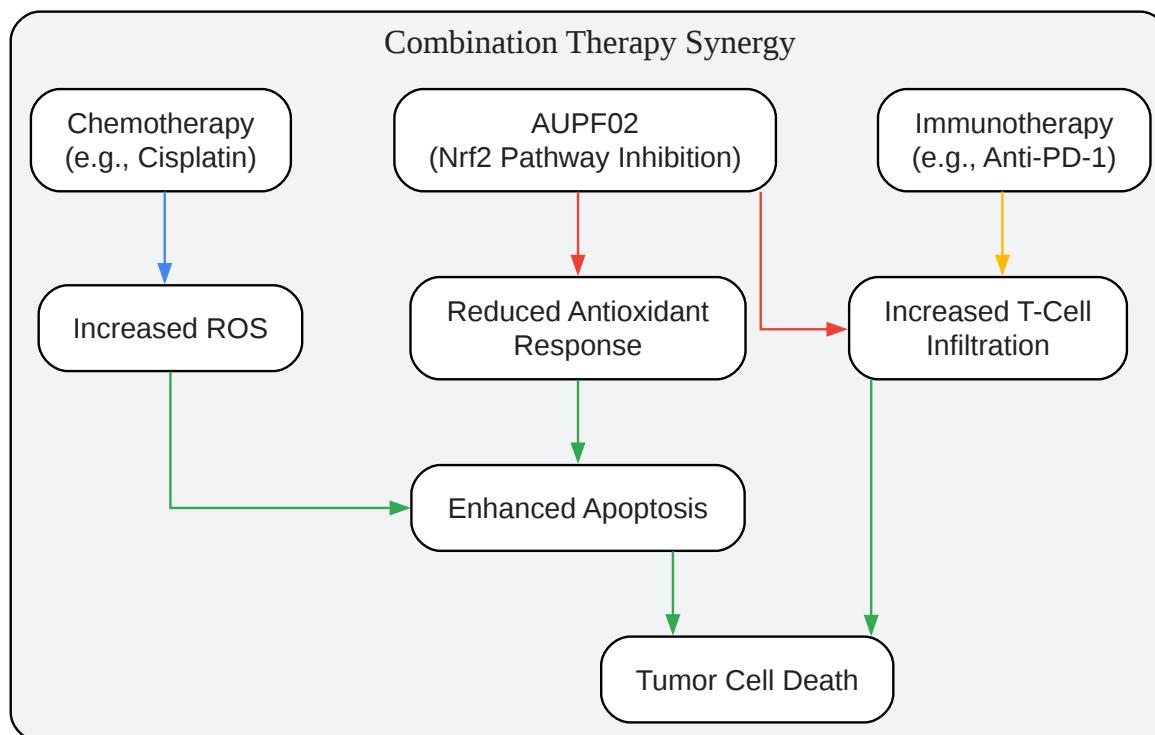
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Caption: Workflow for the in vivo xenograft study.

Combination Therapy Rationale

The preclinical data suggests that **AUPF02** can act synergistically with both chemotherapy and immunotherapy.

- With Chemotherapy: By inhibiting the Nrf2 pathway, **AUPF02** is hypothesized to reduce the cancer cells' ability to detoxify the reactive oxygen species generated by chemotherapeutic agents like cisplatin, leading to increased DNA damage and apoptosis.
- With Immunotherapy: The Nrf2 pathway has also been implicated in modulating the tumor microenvironment. Inhibition of this pathway may lead to an increase in the infiltration of cytotoxic T lymphocytes and a decrease in immunosuppressive cells, thereby enhancing the efficacy of checkpoint inhibitors like anti-PD-1 antibodies.



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Caption: Logical relationship of **AUPF02** combination therapy.

Conclusion

AUPF02 represents a promising therapeutic agent for use in combination with existing cancer therapies. The preclinical data strongly suggest that its unique mechanism of action can sensitize tumors to both chemotherapy and immunotherapy, potentially leading to improved patient outcomes. Further investigation into the broader applications of **AUPF02** in various cancer types and combination regimens is warranted.

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